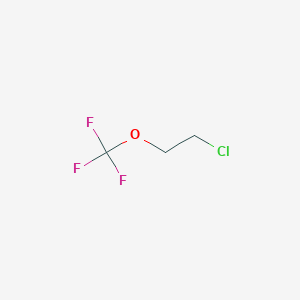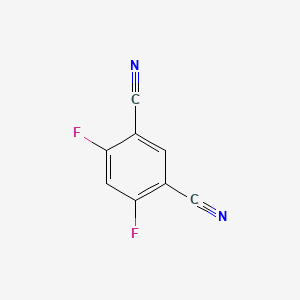
1,3-Benzenedicarbonitrile, 4,6-difluoro-
説明
1,3-Benzenedicarbonitrile, 4,6-difluoro- is a chemical compound that is part of the family of benzenedicarbonitriles with specific fluorine substitutions on the benzene ring. Although the provided papers do not directly discuss 1,3-Benzenedicarbonitrile, 4,6-difluoro-, they do provide insights into closely related compounds and their synthesis, properties, and structural analysis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related fluorinated benzenedicarbonitriles involves strategic substitution reactions. For instance, the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile was improved by reacting chlorothalonil with potassium fluoride in DMF with a catalyst at elevated temperatures, followed by purification steps to achieve high purity and yield . This method could potentially be adapted for the synthesis of 1,3-Benzenedicarbonitrile, 4,6-difluoro- by altering the substitution pattern and reagents used.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often characterized by spectroscopic methods, including ^19F NMR, which reflects the influence of substituents on the benzene ring . X-ray crystallography can provide detailed insights into the bond angles and overall molecular geometry, which may be applicable to understanding the structure of 1,3-Benzenedicarbonitrile, 4,6-difluoro- .
Chemical Reactions Analysis
The reactivity of fluorinated benzenedicarbonitriles can be inferred from related compounds. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium led to more crowded derivatives, indicating that steric hindrance plays a significant role in the chemical behavior of these molecules . Such insights could be relevant when considering the reactivity of 1,3-Benzenedicarbonitrile, 4,6-difluoro- in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzenedicarbonitriles are influenced by the presence of fluorine atoms and other substituents on the benzene ring. The electrochemical properties, such as redox potential, can be studied through electrochemical measurements . The solubility, melting point, and other physical properties can be deduced from the synthesis and purification processes, as seen in the crystallization steps used to purify 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile .
科学的研究の応用
Hydrolysis Studies
1,3-Benzenedicarbonitrile derivatives have been studied in hydrolysis reactions. For instance, Liu Fu-chu (2002) researched the hydrolysis of 2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile and its fluorine-containing derivatives, uncovering new hydrolysis routes and synthesizing a new compound, confirmed by various spectroscopic methods (Liu, 2002).
Synthesis of Chitin Inhibitors
In 2004, Xu Rong synthesized novel benzoylurea chitin inhibitors using a process that included the transformation of chlorothalonil to a fluorine-containing 1,3-benzenedicarbonitrile. This process involved several steps, including reactions with ammonia and benzoylisocyanate derivatives, leading to a series of new chitin inhibitors (Xu, 2004).
Application in Androgen Receptor Antagonists
J. Li et al. (2008) developed a novel, nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, for dermatological applications. This compound showed potency and selectivity in vivo, with reduced risk of systemic side effects due to rapid metabolism (Li et al., 2008).
Improved Synthesis Processes
Lin Jun (2008) improved the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile, achieving high purity and yield under optimized conditions. This study highlights the importance of refining synthesis processes for fluorine-containing 1,3-benzenedicarbonitriles (Lin, 2008).
Polymorph Characterization
Research by M. Tremayne et al. (2004) focused on identifying new polymorphs of chlorothalonil, a derivative of 1,3-benzenedicarbonitrile. They combined experimental and computational methods, leading to the first characterization of new forms of chlorothalonil (Tremayne et al., 2004).
Electrolyte Additive for Batteries
Wenna Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. This additive significantly improved the cyclic stability and overall performance of the batteries (Huang et al., 2014).
Synthesis of Bisoxazolines
Yuan Guo-fen (2008) prepared 2,2′-(1,3-phenylene)bis[2-oxazoline] by reacting 1,3-benzenedicarbonitrile with 2-aminoethanol, indicating potential applications in organic synthesis and catalysis (Yuan, 2008).
Luminescent Properties of Coordination Polymers
Xiao-ping Yang et al. (2007) studied the synthesis and luminescent properties of lanthanide-based coordination polymers using 1,4-benzenedicarboxylate, showcasing potential applications in materials science (Yang et al., 2007).
Safety And Hazards
特性
IUPAC Name |
4,6-difluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXPKOAUDLYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedicarbonitrile, 4,6-difluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






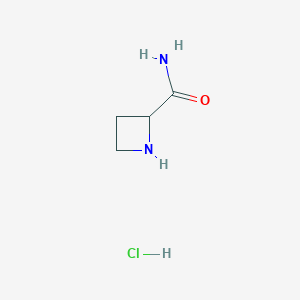

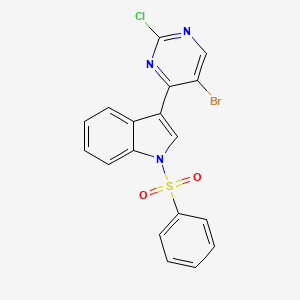
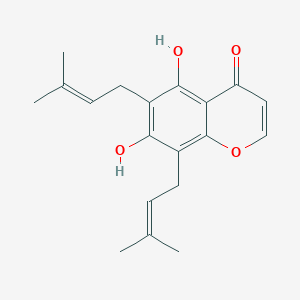
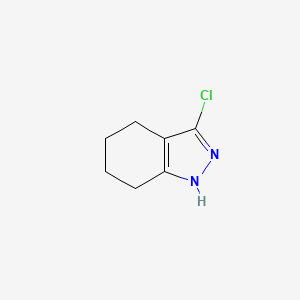
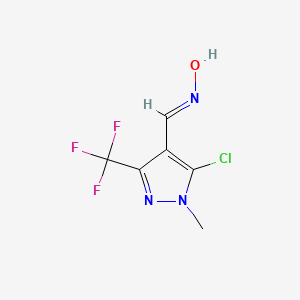
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)
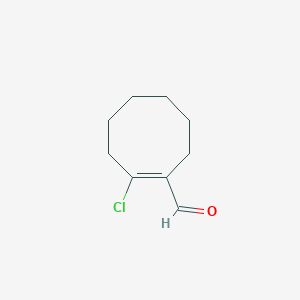
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)
